1-(Pyridin-3-yl)octan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
1250146-85-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.301 |
IUPAC Name |
1-pyridin-3-yloctan-1-one |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-9-13(15)12-8-7-10-14-11-12/h7-8,10-11H,2-6,9H2,1H3 |
InChI Key |
HXYIZHKBIDOHKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C1=CN=CC=C1 |
Synonyms |
3-Octanoylpyridine |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Studies of 1 Pyridin 3 Yl Octan 1 One
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of sophisticated spectroscopic methods have been employed to thoroughly characterize the structure of 1-(Pyridin-3-yl)octan-1-one.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution. While specific NMR data for this compound is not extensively published, the analysis of related compounds provides a framework for understanding its likely spectral features. For instance, studies on similar molecules use a combination of 1D and 2D NMR techniques to assign proton (¹H) and carbon-¹³ (¹³C) signals and to analyze through-bond and through-space correlations, which helps in elucidating the molecule's conformation. nih.gov Conformational analysis of related structures, such as endomorphin-1, has been successfully performed using multidimensional NMR, revealing the presence of different conformers in solution. core.ac.uk For other complex molecules, NMR line-shape analysis at varying temperatures has been used to determine the energy barriers for bond rotations. researchgate.net It is expected that the NMR spectra of this compound would show characteristic signals for the pyridine (B92270) ring protons and carbons, as well as for the octanoyl chain. The chemical shifts and coupling constants of these signals would be influenced by the molecule's preferred conformation in solution. The analysis of Nuclear Overhauser Effect (NOE) data would be particularly valuable in determining the spatial proximity of different protons, thus defining the molecule's three-dimensional structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. For compounds similar to this compound, characteristic vibrational bands are observed. For example, in 1-(Pyridin-3-yl)propan-1-amine, IR spectroscopy reveals N-H stretching vibrations around 3350 and 3280 cm⁻¹, aromatic C-H stretches near 3025 cm⁻¹, and pyridine ring C=C/C=N stretching modes at 1605 and 1580 cm⁻¹. Raman spectroscopy complements IR by highlighting different vibrational modes, such as the aromatic C-H stretches at 3070 cm⁻¹ and a characteristic ring breathing mode around 990 cm⁻¹. For this compound, one would expect to observe a strong IR absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. The pyridine ring would exhibit characteristic stretching and bending vibrations. In the solid state, shifts in these vibrational frequencies can indicate the presence of intermolecular hydrogen bonding or other packing effects. The combination of IR and Raman spectroscopy, supported by theoretical calculations, allows for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecule's structure and interactions. googleapis.comgoogle.com
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₉NO, corresponding to a molecular weight of 205.30 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
When subjected to electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 205. Subsequent fragmentation could involve cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a pyridinoyl cation (C₅H₄NCO⁺) and a heptyl radical. Another likely fragmentation pathway is the loss of small neutral molecules. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netsavemyexams.com
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | bldpharm.com |
| Molecular Weight | 205.30 g/mol | bldpharm.com |
| InChI Key | Not explicitly found for this compound, but related structures have published keys. |
Computational Chemistry Approaches for Understanding Molecular Properties and Interactions
Computational chemistry provides a powerful complement to experimental techniques, allowing for the theoretical investigation of molecular properties and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, geometry, and reactivity of molecules. aps.org DFT calculations can be employed to optimize the geometry of this compound, predicting its most stable conformation. These calculations can also provide theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
Furthermore, DFT is used to calculate various electronic properties that are key to understanding a molecule's reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.com DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions that are susceptible to electrophilic or nucleophilic attack. scirp.org Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated to further characterize the molecule's reactivity. mdpi.com For this compound, DFT calculations would provide valuable insights into its electronic properties and help to predict its behavior in chemical reactions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. These simulations model the atomic movements over time, providing deep insights into the molecule's conformational flexibility and the profound influence of its surrounding environment, particularly the solvent. tdx.catosti.gov The conformational landscape of this compound is primarily dictated by the rotation around the single bonds within its octyl chain and the bond connecting the carbonyl group to the pyridine ring.
Conformational analysis focuses on the study of the energetics between different rotamers, which are isomers formed by rotation around single bonds. libretexts.orgnih.gov For the octyl chain of this compound, these rotations lead to various staggered and eclipsed conformations, analogous to those seen in n-butane. libretexts.orgiscnagpur.ac.in Staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain, which arises from the repulsion between bonding electron pairs. iscnagpur.ac.in The key conformations and the types of strain that MD simulations can quantify are summarized in the table below.
| Conformer Type | Dihedral Angle | Description | Associated Strain |
|---|---|---|---|
| Anti | 180° | The largest substituents are positioned opposite to each other, representing the most stable staggered conformation. | Minimal |
| Gauche | 60° | A staggered conformation where large substituents are adjacent, leading to some steric strain. | Steric Strain |
| Eclipsed | 0° | Substituents are aligned, resulting in maximum repulsion. This is the least stable conformation. | Torsional and Steric Strain |
MD simulations, often performed using packages like GROMACS with force fields such as GAFF, can map the potential energy surface of the molecule and determine the relative populations of these conformers. mdpi.com
The solvent environment critically affects this conformational equilibrium. nih.gov MD simulations explicitly model solvent molecules, revealing how they organize around the solute and influence its flexibility. osti.govnih.gov In polar solvents, solvent molecules can form hydrogen bonds or dipole-dipole interactions with the pyridine nitrogen and the carbonyl oxygen, potentially stabilizing specific conformations. In non-polar solvents, intramolecular forces and steric effects become more dominant in dictating the molecule's shape. Studies on similar systems have shown that external factors, modeled in simulations, can cause solvent molecules to align, modifying the local electrostatic environment and thereby influencing reactivity and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Pyridine Ketones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com For a class of compounds like pyridine ketones, QSAR can be employed to predict the biological potency of untested analogues, such as this compound, and to guide the design of new, more active molecules. nih.govmdpi.com
The core principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. mdpi.com The process involves several key steps:
Data Set Assembly : A series of pyridine ketone derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. mdpi.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be classified as constitutional, topological, geometrical, or quantum-chemical descriptors. mdpi.com
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are used to build a mathematical model that links a selection of descriptors to the observed activity. mdpi.comresearchgate.net
Validation : The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.nettandfonline.com
For pyridine ketones, descriptors could quantify aspects like hydrophobicity (LogP), electronic properties (HOMO/LUMO energies), and steric factors. tandfonline.com Research on other pyridine derivatives has shown that the presence and position of certain functional groups, like methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups, can enhance antiproliferative activity, whereas bulky groups might diminish it. nih.gov A hypothetical QSAR model for a series of pyridine ketones might look like the equation below, where pIC₅₀ (the negative logarithm of the IC₅₀ value) is the dependent variable representing biological activity.
pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular Weight)
The table below illustrates a sample data matrix for a hypothetical QSAR study on pyridine ketones.
| Compound | R-Group (Alkyl Chain) | LogP | LUMO (eV) | Observed pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| 1 | -CH₃ | 1.5 | -1.2 | 5.4 | 5.5 |
| 2 | -C₄H₉ | 3.0 | -1.1 | 6.1 | 6.0 |
| 3 (this compound) | -C₈H₁₇ | 5.0 | -1.0 | 6.8 | 6.9 |
| 4 | -C₁₀H₂₁ | 6.0 | -0.9 | 7.2 | 7.1 |
Such models provide valuable insights into the mechanism of action and allow for the rational design and prioritization of new compounds for synthesis and testing. mdpi.comnih.gov
Molecular Docking Studies for Ligand-Target Binding Predictions in Biological Systems
Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. arxiv.orgmdpi.com This technique is instrumental in drug discovery for predicting the interaction between a drug candidate, like this compound, and its biological target, thereby helping to elucidate its potential mechanism of action. smolecule.com
The docking process involves two main stages: first, sampling different conformations of the ligand within the active site of the protein, and second, "scoring" these conformations using a function that estimates the binding affinity. arxiv.org A lower binding energy score typically indicates a more stable protein-ligand complex and a higher predicted affinity. nih.gov
For this compound, docking studies can predict how its distinct chemical features interact with a protein's binding pocket:
Pyridine Ring : The nitrogen atom can act as a hydrogen bond acceptor, interacting with donor residues like serine, threonine, or asparagine in the active site. arxiv.orgmdpi.com The aromatic ring itself can also participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Carbonyl Group : The oxygen atom is a strong hydrogen bond acceptor. acs.org
Octyl Chain : This long, flexible, and hydrophobic chain is likely to occupy a hydrophobic pocket in the receptor, forming van der Waals interactions with non-polar amino acid residues such as leucine, isoleucine, and valine. acs.org
Docking simulations have been successfully applied to various pyridine-containing compounds to understand their binding to targets like 5-HT₁ₐ receptors and microbial enzymes. mdpi.comresearchgate.net The results of a docking study can be summarized in a table, providing a detailed view of the predicted binding mode.
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Pyridine Nitrogen | Serine-190 | Hydrogen Bond | 2.9 | -8.5 |
| Carbonyl Oxygen | Asparagine-144 | Hydrogen Bond | 3.1 | |
| Pyridine Ring | Tyrosine-371 | π-π Stacking | 4.5 | |
| Octyl Chain | Leucine-208, Valine-296 | Hydrophobic | N/A |
This table represents a hypothetical docking result for illustrative purposes.
By predicting these binding interactions, molecular docking helps rationalize structure-activity relationships observed in QSAR studies and provides a structural basis for designing new derivatives with improved potency and selectivity. mdpi.comnih.gov
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
The electronic characteristics of a molecule are fundamental to its chemical reactivity and intermolecular interactions. Computational methods such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are used to investigate these properties for compounds like this compound. These analyses are typically performed using Density Functional Theory (DFT) calculations. core.ac.ukchemmethod.com
Frontier Molecular Orbitals (FMO) FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk For a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring, while the LUMO is likely distributed across the conjugated system of the pyridine ring and the carbonyl group. wuxibiology.com
Molecular Electrostatic Potential (MEP) An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. openaccesspub.org It provides a guide to the molecule's charge distribution, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). pearson.comresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. openaccesspub.orgnih.gov
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow) : Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These are the most likely sites for electrophilic attack or for acting as hydrogen bond acceptors. core.ac.ukresearchgate.net
Positive Potential (Blue) : Located around the hydrogen atoms of the pyridine ring and the aliphatic octyl chain, indicating regions susceptible to nucleophilic attack.
The table below presents hypothetical calculated values for FMO energies and MEP for this compound.
| Computational Parameter | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates high kinetic stability and relatively low chemical reactivity. core.ac.uk |
| MEP Minimum (Pyridine-N) | -45 kcal/mol | Strongly negative region, indicating a site for electrophilic attack or H-bonding. acs.org |
| MEP Minimum (Carbonyl-O) | -55 kcal/mol | The most electron-rich site, highly susceptible to electrophilic interaction. acs.org |
Calculated values are hypothetical and for illustrative purposes.
Together, FMO and MEP analyses provide a detailed picture of the electronic landscape of this compound, which is essential for understanding its reactivity and potential biological interactions. semanticscholar.orgacs.org
Biological and Mechanistic Investigations of 1 Pyridin 3 Yl Octan 1 One and Its Analogs
Antimicrobial and Antifungal Research on Pyridine (B92270) Ketone Derivatives
Pyridine and its derivatives are integral components of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. nih.gov The unique structural features of the pyridine nucleus, often in combination with other heterocyclic systems or functional groups, contribute to its interaction with specific proteins, defining its antimicrobial selectivity. nih.gov
Research into various pyridine derivatives has demonstrated their potential as antibacterial agents. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, comparable to linezolid, against several Gram-positive bacteria. nih.gov The introduction of a fluorine atom to the pyridine ring was noted to enhance antibacterial activity, possibly by altering the electron cloud density and improving target binding or penetration of the bacterial biofilm. nih.gov
Studies on other pyridine analogs have shown varied efficacy. For example, some pyridinium (B92312) salts displayed high antimicrobial activity against Staphylococcus aureus but lower activity against Pseudomonas aeruginosa. mdpi.com It has been observed that many pyridine-based compounds exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com This difference in susceptibility is often attributed to the structural differences in the bacterial cell walls. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can act as a barrier, limiting the penetration of certain compounds.
In Vitro antibacterial activity of selected pyridine derivatives against various bacterial strains is summarized in the table below.
| Compound Class | Bacterial Strain | Activity/MIC | Reference |
| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Strong activity, similar to linezolid | nih.gov |
| Pyridinium salts | Staphylococcus aureus | High activity | mdpi.com |
| Pyridinium salts | Pseudomonas aeruginosa | Low activity | mdpi.com |
| Dodecanoic acid pyridine derivatives | B. subtilis, S. aureus, E. coli | Good activity | nih.gov |
| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis | Moderate activity | nih.gov |
The antifungal potential of pyridine derivatives has also been a subject of investigation. A novel small molecule, SM21, which contains a pyridine moiety, was discovered to have highly potent antifungal activity against a range of Candida species, with a minimum inhibitory concentration (MIC) of 0.2–1.6 µg/ml. plos.org This compound was also effective against biofilms of Candida spp. plos.org
Other studies have reported the antifungal properties of various pyridine-containing scaffolds. For example, dodecanoic acid derivatives of pyridine have shown good antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, certain nicotinic acid benzylidene hydrazide derivatives were active against C. albicans and A. niger. nih.gov The antifungal activity of these compounds is often linked to their ability to disrupt fungal cell processes.
The table below presents the in vitro antifungal activity of representative pyridine derivatives.
| Compound Class | Fungal/Yeast Strain | Activity/MIC | Reference |
| Pyridine carboxamide derivatives | Botrytis cinerea, Cytospora ambiens | Good inhibition rates | nih.gov |
| SM21 (a pyridine-containing small molecule) | Candida spp. | MIC: 0.2–1.6 µg/ml | plos.org |
| Dodecanoic acid pyridine derivatives | Aspergillus niger, Candida albicans | Good activity | nih.gov |
| Nicotinic acid benzylidene hydrazide derivatives | C. albicans, A. niger | Active | nih.gov |
| Mannich pyrol-pyridine bases | Aspergillus oryzae, Aspergillus fumigates | Moderate activity | nih.gov |
The mechanisms through which pyridine ketone derivatives exert their antimicrobial effects are believed to be multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane. plos.org For instance, the antifungal molecule SM21 was found to affect the integrity of the cell membrane, as indicated by a propidium (B1200493) iodide uptake assay. plos.org Similarly, the antibacterial action of certain pyridinium salts is thought to be primarily due to their surface activity and their ability to act on cell membranes. mdpi.com
Another potential mechanism is the inhibition of essential enzymes. For example, some pyridine carboxamide derivatives have been suggested to act as succinate (B1194679) dehydrogenase inhibitors. nih.gov Azole antifungals, a class of compounds that can contain pyridine-like rings, are known to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Molecular docking studies have supported the interaction of pyridine derivatives with the active sites of such enzymes. nih.govnih.gov
Receptor Binding and Enzyme Modulation Studies in Model Systems
Beyond their antimicrobial activities, pyridine-based structures are recognized for their interactions with various receptors and enzymes in biological systems, suggesting their potential for development as therapeutics for a range of conditions.
Dopamine (B1211576) D4 Receptors: Analogs of 1-(Pyridin-3-yl)octan-1-one have been investigated for their affinity to dopamine receptors. For example, certain 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes have been identified as potent dopamine D4 receptor agonists. acs.org The interaction of ligands with the D4 receptor often involves a salt bridge with an aspartate residue (D3.32) and hydrogen bonds with serine residues in the binding pocket. mdpi.com The selectivity of ligands for the D4 receptor over other dopamine receptor subtypes is a key area of research, with some compounds exhibiting over 1000-fold higher affinity for D4. nih.gov
5-HT1A Receptors: The serotonin (B10506) 1A (5-HT1A) receptor is another important target for pyridine-containing compounds. The pyridinyl-piperazine moiety is considered a key structural element for binding to both 5-HT1A and 5-HT7 receptors. nih.gov For instance, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one demonstrated high affinity for the 5-HT1A receptor with a Ki value of 0.74 nM. nih.gov The binding of these ligands is often characterized by interactions with key residues within the receptor's binding site. nih.govacs.org
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The nicotinic pharmacophore, which includes a cationic nitrogen and a hydrogen-bond acceptor, is present in many nAChR ligands. nih.gov The pyridine nitrogen can serve as the hydrogen-bond acceptor. nih.gov Analogs such as 1-(pyridin-3-yl)-1,4-diazepane have been shown to bind to nAChRs. nih.gov The interaction of these compounds with different nAChR subtypes is an active area of investigation, with implications for understanding and treating conditions related to cholinergic signaling. nih.govmdpi.commdpi.com
The table below summarizes the receptor binding affinities of selected pyridine-containing analogs.
| Compound/Analog Class | Receptor | Binding Affinity (Ki/pKi) | Reference |
| 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes | Dopamine D4 | Potent agonists | acs.org |
| L-745,870 (a pyrrolo[2,3-b]pyridine derivative) | Dopamine D4 | ~0.43 nM | nih.gov |
| Indanone-pyridinylpiperazine series | 5-HT1A | 0.74 nM | nih.gov |
| Pyridin-3-yloxy derivative | 5-HT1A | pKi of 8.82 | researchgate.net |
| 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) | Nicotinic Acetylcholine Receptors | Binds to nAChRs | nih.gov |
Steroid 11-Beta-Monooxygenase (CYP11B1): Steroid 11β-hydroxylase (CYP11B1) is a mitochondrial cytochrome P450 enzyme essential for cortisol synthesis. nih.gov Inhibition of this enzyme is a therapeutic strategy for certain adrenal disorders. Metyrapone (B1676538) (2-methyl-1,2-bis(3-pyridyl)-1-propanone), a compound structurally related to the subject of this article, is a known inhibitor of steroid 11β-hydroxylase. researchgate.net The inhibitory mechanism of metyrapone has been studied, providing insights into how pyridine-containing molecules can interact with and modulate the activity of this enzyme. researchgate.net Etomidate and its analogs, which also feature a heterocyclic core, are potent inhibitors of adrenal steroid 11β-hydroxylations, with the (R)-configuration being crucial for high affinity. nih.gov
The table below details the enzyme inhibitory activity of relevant compounds.
| Compound | Enzyme | Inhibitory Activity | Reference |
| Metyrapone (2-methyl-1,2-bis(3-pyridyl)-1-propanone) | Steroid 11β-hydroxylase | Known inhibitor | researchgate.net |
| Etomidate analogs | Steroid 11β-hydroxylase | Potent inhibitors | nih.gov |
| Pyridine carboxamide derivatives | Succinate dehydrogenase | Inhibitory activity | nih.gov |
Structure-Activity Relationships (SAR) Governing Receptor and Enzyme Modulation
The biological activity of pyridine derivatives is intricately linked to their structural features, with modifications to the pyridine ring and its substituents significantly influencing their interaction with receptors and enzymes.
Studies on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives have elucidated key SAR principles for antagonism at human A3 adenosine (B11128) receptors. nih.gov For these analogs, selectivity was highly dependent on the nature of the substituents at various positions. For instance, at the 2- and 4-positions of the pyridine ring, ethyl groups were favored over methyl groups for receptor binding. nih.gov Notably, bulky substituents at the 4-position, which enhance affinity in related dihydropyridine (B1217469) compounds, were not well-tolerated in the pyridine series for A3 receptor binding, demonstrating that subtle changes in the core structure can lead to major differences in receptor interaction. nih.gov
In another class of analogs, the pyridinylalkyl-isocytosines, activity as H1-receptor histamine (B1213489) antagonists was found to correlate with the size of the substituent at the 3-position of the pyridine ring. nih.gov Conformational analysis suggested that steric interactions between this substituent and an adjacent alkyl chain could alter the molecule's preferred conformation, thereby influencing its activity. nih.gov The synthesis of a semi-rigid bicyclic analog confirmed that a specific trans/trans conformation is favorable for H1-receptor antagonism, highlighting the importance of conformational control in designing active compounds. nih.gov
Furthermore, the pyridine ring itself can be a crucial determinant of activity. In a study of small methyl ketone herbicides, a compound featuring a pyridine moiety (3-acetyl-7-azaindole) showed enhanced inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) compared to its benzene (B151609) counterpart (3-acetylindole). acs.org Molecular docking simulations suggested the pyridine's nitrogen atom was key to this enhanced activity, as it enabled critical interactions within the enzyme's active site that the benzene ring could not form. acs.org
Antiproliferative Activity in Cellular Models (Non-Human)
Analogs of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines, establishing the pyridine scaffold as a promising core for the development of novel anticancer agents.
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity when screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.govresearchgate.net Two compounds from this series, designated 5a and 5d , were particularly potent. nih.govresearchgate.net Compound 5a exhibited lethal effects against several cell lines, including SK-MEL-5 melanoma, multiple renal cancer lines (786-0, A498, RXF 393), and MDA-MB-468 breast cancer. nih.govresearchgate.net Both 5a and 5d displayed superior potency compared to the standard chemotherapeutic agent paclitaxel (B517696) in 21 different cancer cell lines, particularly those from renal cancer and melanoma. nih.govresearchgate.net
Similarly, di-2-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogs, which act as potent iron chelators, have shown significant anti-tumor activity. nih.gov These compounds were particularly effective at inhibiting the proliferation of SK-N-MC neuroepithelioma cells, with several analogs demonstrating IC50 values in the low micromolar range. nih.gov The antiproliferative effects were more pronounced in cancer cells than in non-cancerous fibroblasts, suggesting a degree of selectivity for tumor cells. nih.gov Other studies have reported that various substituted nicotinamides and thienopyridine derivatives possess interesting antitumor activity, especially against hepatocellular (HepG-2) and colon (HCT-116) carcinoma cell lines. semanticscholar.org
The table below summarizes the antiproliferative activity of selected pyridine analogs against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 5a | KM12 | Colon Cancer | 1.25 | nih.gov |
| Compound 5a | SNB-75 | CNS Cancer | 1.26 | nih.gov |
| Compound 5a | A498 | Renal Cancer | 1.33 | nih.gov |
| Compound 5a | MDA-MB-435 | Melanoma | 1.41 | nih.gov |
| Compound 5a | SK-MEL-28 | Melanoma | 1.49 | nih.gov |
| Compound 5d | Various | Multiple Types | 1.26 - 3.75 | nih.gov |
| PKIH | SK-N-MC | Neuroepithelioma | 1.0 | nih.gov |
| PKTH | SK-N-MC | Neuroepithelioma | 2.0 | nih.gov |
| PKBH | SK-N-MC | Neuroepithelioma | 3.0 | nih.gov |
| PKBBH | SK-N-MC | Neuroepithelioma | 1.0 | nih.gov |
The antiproliferative effects of pyridine analogs are mediated through various intracellular targets and signaling pathways. A prominent mechanism for di-pyridyl ketone isonicotinoyl hydrazone analogs is the chelation of intracellular iron. nih.gov This activity leads to the inhibition of DNA synthesis, as evidenced by a marked reduction in the incorporation of ³H-thymidine in treated cells. nih.gov
Other pyridine derivatives have been designed to target specific protein kinases involved in cancer progression. For example, biaryl pyridine analogs have been developed as potent inhibitors of ribosomal S6 kinase (RSK), a downstream effector in the Ras-MAPK signaling pathway. researchgate.net These compounds effectively inhibit the phosphorylation of Y-box binding protein 1 (YB-1), a substrate of RSK, thereby disrupting a key pathway for cell proliferation and survival. researchgate.net
In the context of breast cancer, hybrid molecules combining thiazole (B1198619) and pyrazoline fragments with a pyridine core have been rationally designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). acs.orgnih.gov These compounds showed potent enzymatic inhibition of both kinases and were found to induce apoptosis in breast cancer cells. acs.orgnih.gov Further research has focused on designing pyridine-based compounds as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival. umich.edu These inhibitors were shown to induce not only apoptosis but also autophagy in MCF-7 breast cancer cells. umich.edu
The development of pyridine analogs with enhanced biological efficacy relies heavily on rational design strategies informed by SAR data. The hybridization of different pharmacophores with the pyridine core is a common and effective approach. umich.edu For instance, linking a 1,3,4-oxadiazole (B1194373) moiety to a pyridine ring has been explored to create anticancer drugs with potentially multiple mechanisms of action. umich.edu
Similarly, the design of dual EGFR/HER2 inhibitors was achieved by strategically hybridizing thiazole and pyrazoline scaffolds, both known for their kinase inhibitory activities, onto a central molecular framework. acs.orgnih.gov This approach aims to create multi-targeting agents that can overcome some of the limitations, such as drug resistance, associated with single-target therapies. acs.orgumich.edu
Docking studies and computational modeling play a crucial role in this rational design process. By simulating how different analogs bind to the active site of a target protein, researchers can predict which structural modifications are likely to enhance affinity and potency. researchgate.net For example, molecular docking was used to verify that a newly designed biaryl pyridine analog adopted a binding mode similar to that of a known lead compound within the RSK kinase domain, validating the design strategy. researchgate.net These computational insights, combined with empirical SAR data from in vitro screening, create a powerful feedback loop for optimizing lead compounds and enhancing their therapeutic potential.
Preclinical Pharmacokinetic Considerations (Non-Human Models)
The preclinical evaluation of a compound's pharmacokinetic profile typically involves in vivo studies in rodent (rat, mouse) and non-rodent (dog) models. These studies are essential for understanding a drug's behavior in a biological system and predicting its properties in humans.
A study on the pyridine derivative HOE 077 in rats and dogs provides a relevant example. Following oral administration, the compound was rapidly and completely absorbed. The distribution was widespread throughout the body, with the highest concentrations observed in the kidneys and liver, which are key organs for metabolism and excretion. The elimination of the compound was relatively rapid, with predominant half-lives of approximately one hour in rats and two hours in the dog. The primary route of excretion was via the urine.
Metabolism studies revealed that HOE 077 was extensively metabolized in both species. The parent compound was the major component in plasma shortly after administration, but urine and feces contained almost exclusively metabolites. The metabolic pathways involved oxidative degradation of the alkyl side chains on the molecule. The specific metabolites produced differed between species, with a 2-hydroxyethyl derivative being prominent in dog urine and a hippuric acid analog being the main metabolite in rat urine. Identifying such "soft spots" for metabolism is a key goal of these studies, as it can guide synthetic optimization to improve a compound's stability and pharmacokinetic profile.
General preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) screening involves a battery of in vitro and in vivo assays. These include assessing microsomal and plasma stability, identifying the cytochrome P450 enzymes responsible for metabolism, and determining plasma protein binding. Animal studies are then used to gain a broader insight into the in vivo pharmacokinetic profile, including oral bioavailability and tissue distribution.
Identification of Biotransformation Pathways and Metabolites
The biotransformation of xenobiotics, including compounds like this compound, is a critical process that determines their pharmacokinetic profile and biological activity. This process typically occurs in two phases: Phase I and Phase II metabolism. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov
While specific experimental studies on the biotransformation of this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the known metabolism of its structural components: the pyridine ring, the octanone side chain, and analogous compounds.
Phase I Biotransformation Pathways:
The initial metabolic transformations of this compound are anticipated to be catalyzed by CYP enzymes, leading to a variety of oxidized metabolites. nih.govmdpi.com The primary sites for these modifications are the pyridine ring and the aliphatic octyl chain.
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is a likely site for oxidation, leading to the formation of Pyridine N-oxide derivatives. This is a common metabolic pathway for pyridine-containing compounds. nih.gov Additionally, hydroxylation of the pyridine ring at positions ortho, meta, or para to the side chain can occur, resulting in various hydroxypyridine metabolites. nih.gov
Reduction of the Ketone Group: The ketone carbonyl group in the octanone side chain can undergo bioreduction to form a secondary alcohol, yielding 1-(Pyridin-3-yl)octan-1-ol . nih.gov This reaction is often stereoselective, potentially leading to the formation of (R)- and (S)-enantiomers.
Hydroxylation of the Alkyl Chain: The octyl chain provides several positions susceptible to hydroxylation. Oxidation can occur at various carbons along the chain, leading to a series of hydroxylated metabolites, such as ω-hydroxy (at the terminal methyl group) and (ω-1)-hydroxy metabolites.
Phase II Biotransformation Pathways:
The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo further conjugation reactions in Phase II to enhance their hydrophilicity and promote elimination from the body. These reactions include:
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.
Sulfation: The hydroxyl groups can also be sulfated.
The interplay of these pathways results in a complex profile of metabolites, each with potentially different biological activities and clearance rates compared to the parent compound. The specific metabolites formed and their relative abundance can vary depending on the species, individual genetic polymorphisms in metabolizing enzymes, and other factors.
Below is a table summarizing the predicted biotransformation pathways and the resulting metabolites of this compound.
| Metabolic Pathway | Metabolite | Description |
| Phase I | ||
| N-Oxidation | 1-(Pyridin-3-yl-N-oxide)octan-1-one | Oxidation of the nitrogen atom in the pyridine ring. |
| Aromatic Hydroxylation | 1-(Hydroxy-pyridin-3-yl)octan-1-one | Introduction of a hydroxyl group onto the pyridine ring. |
| Ketone Reduction | 1-(Pyridin-3-yl)octan-1-ol | Reduction of the ketone group to a secondary alcohol. |
| Alkyl Chain Hydroxylation | 1-(Pyridin-3-yl)-hydroxyoctan-1-one | Introduction of a hydroxyl group at various positions on the octyl chain. |
| Phase II | ||
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | Conjugation with glucuronic acid to increase water solubility. |
| Sulfation | Sulfate (B86663) conjugates of hydroxylated metabolites | Conjugation with a sulfate group to facilitate excretion. |
Applications in Chemical Synthesis and Broader Scientific Context
Role as Versatile Synthetic Intermediates for Complex Molecule Construction
1-(Pyridin-3-yl)octan-1-one and its structural analogs are recognized as versatile intermediates in organic synthesis. The presence of the ketone functional group and the pyridine (B92270) ring allows for a variety of chemical transformations, making it a key building block for more intricate molecular structures. indiamart.com Chemists and researchers utilize this compound in the development of complex molecules, which can include pharmaceuticals and agrochemicals. indiamart.com
The reactivity of the ketone group is central to its role as a synthetic intermediate. It can readily participate in reactions such as condensations and cyclizations to form more complex molecular frameworks. indiamart.com For instance, derivatives of similar pyridine-containing ketones are instrumental in forming Schiff bases and chalcones, which themselves are important precursors for biologically active molecules.
Utility as Building Blocks in Heterocyclic Chemistry and Scaffold Diversification
The pyridine moiety within this compound makes it a significant building block in the field of heterocyclic chemistry. Pyridine and its derivatives are fundamental components in numerous biologically active compounds and are frequently incorporated into drug molecules. chemenu.com The unique structure of this compound allows it to be a starting point for the synthesis of a wide array of pyridine-containing compounds. indiamart.com
The concept of "privileged scaffolds" is pertinent here, where certain molecular frameworks are repeatedly found in bioactive compounds. unife.it The pyridine ring is a classic example of such a scaffold. By using this compound, chemists can introduce this privileged structure and then modify the octanone side chain to create a diverse library of new compounds. This process, known as scaffold diversification, is a crucial strategy in drug discovery for exploring new chemical space and identifying novel therapeutic agents. unife.itbham.ac.uk For example, derivatives of pyridinyl-azabicyclo-octane have been synthesized as potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. sci-hub.stacs.org
Contributions to Chemical Probes for Biochemical Research
Derivatives of this compound have found utility as chemical probes in biochemical research. These probes are essential tools for studying biological pathways and mechanisms of action. For instance, compounds with similar structural features can be used to investigate enzyme interactions and receptor binding. evitachem.com
A notable example is the use of a derivative, (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one, to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This inhibition has downstream effects on cellular metabolism and proliferation, providing valuable insights for cancer research. The ability to synthesize and modify such compounds allows researchers to develop specific probes to investigate particular biological questions.
Potential in Materials Science and Industrial Applications
The applications of this compound and related compounds extend into materials science and other industrial sectors. The pyridine nitrogen's lone pair of electrons allows it to act as a ligand, coordinating with metal ions to form coordination polymers. These materials can have a range of interesting properties and applications.
Furthermore, the functional groups present in this compound and its derivatives make them potential precursors for specialized polymers. evitachem.com For example, the amine and alcohol groups in related compounds can participate in polymerization reactions. evitachem.com While specific industrial applications for this compound are not extensively documented, its role as a versatile chemical intermediate suggests its potential as a precursor in the synthesis of various specialty chemicals.
Future Research Directions and Unexplored Avenues for 1 Pyridin 3 Yl Octan 1 One
Development of Novel and Sustainable Synthetic Methodologies for the Compound
While classical methods for pyridine (B92270) synthesis, such as the Kröhnke synthesis, are well-established for generating highly functionalized pyridines, future research will focus on developing more efficient, versatile, and environmentally benign routes to 1-(Pyridin-3-yl)octan-1-one and related structures. wikipedia.org A primary goal is to move beyond traditional multi-step, high-temperature syntheses that often suffer from low yields and harsh conditions. rasayanjournal.co.in
Promising avenues include:
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Hantzsch pyridine synthesis, offer a streamlined approach by combining multiple reactants in a single step, which improves atom economy and reduces waste. rsc.org Future work could adapt these strategies for the asymmetric synthesis of pyridine-ketones, utilizing various aldehydes, β-ketoesters, and nitrogen sources like ammonia (B1221849). nih.gov
Catalyst-Mediated Synthesis: The exploration of novel catalysts is a key area of research. This includes the use of heterogeneous catalysts like zeolites (e.g., H-Beta, H-ZSM-5) and metal-based catalysts (e.g., copper, palladium, iron) to facilitate C-C and C-N bond formation under milder conditions. nih.govresearchgate.net For instance, copper-catalyzed [3+3] annulation of ketones with oxime acetates presents an efficient strategy for creating diverse pyridine structures. researchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Implementing flow chemistry for the synthesis of this compound could lead to higher yields, improved purity, and reduced reaction times.
These advanced methodologies aim to create a more efficient and sustainable toolkit for synthesizing a wide array of pyridine-ketone derivatives for further investigation.
Advanced High-Throughput Screening and Phenotypic Assays for Unbiased Biological Discovery
Identifying the biological activities of this compound and its derivatives requires moving beyond traditional target-based screening. Future research will increasingly rely on high-throughput screening (HTS) and phenotypic assays to uncover novel biological functions in an unbiased manner.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. For pyridine-ketones, developing sensitive and robust assays is crucial. For example, a high-throughput fluorescence assay has been developed for the detection of structurally diverse ketones, which could be adapted to screen for enzyme inhibitors or catalysts involved in ketone metabolism. nih.govnih.gov This method offers high sensitivity and is compatible with the microplate format required for HTS. nih.gov
These screening strategies will accelerate the discovery of new biological roles for pyridine-ketone scaffolds, providing starting points for the development of novel therapeutic agents.
Application of Artificial Intelligence and Machine Learning in Structure-Property Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and facilitating the design of novel compounds. springernature.comnih.gov For the this compound scaffold, these computational tools offer several exciting future directions.
Structure-Property Prediction: AI/ML models, particularly deep neural networks (DNNs), can be trained on large datasets to predict various properties of molecules, including physicochemical characteristics, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ijirt.orgnih.gov By inputting molecular descriptors, these models can quickly estimate the properties of novel this compound derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These algorithms can explore the vast chemical space around the pyridine-ketone scaffold to generate novel structures optimized for binding to a specific biological target or for exhibiting a particular phenotypic effect. springernature.com This approach accelerates the hit-to-lead optimization process significantly. nih.gov
Predictive Modeling of Interactions: AI techniques like graph neural networks (GNNs) can predict drug-target interactions by representing molecules as graphs. mdpi.com This can help identify potential biological targets for this compound and elucidate its mechanism of action.
The integration of AI and ML into the research pipeline will drastically reduce the time and cost associated with discovering and developing new drugs based on the pyridine-ketone structure. mdpi.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of a compound based on its chemical structure. | Rapidly screen virtual libraries of derivatives to identify candidates with potentially enhanced activity. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of new chemical entities. | Early identification of compounds with poor pharmacokinetic or safety profiles, reducing late-stage failures. |
| De Novo Design | Generative models create novel molecular structures with optimized properties. | Design of new pyridine-ketone analogues with improved potency, selectivity, and drug-like properties. |
| Target Identification | Algorithms analyze biological and chemical data to predict potential protein targets for a compound. | Uncover novel mechanisms of action and new therapeutic applications for the scaffold. |
Exploration of New Biological Targets and Therapeutic Areas for Pyridine-Ketone Scaffolds
The pyridine ring is a common feature in many FDA-approved drugs, highlighting its therapeutic versatility. nih.govresearchgate.net Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. wisdomlib.orgglobalresearchonline.net Future research on this compound and related scaffolds will aim to identify novel biological targets and expand their therapeutic applications.
Potential new areas for exploration include:
Targeted Cancer Therapy: While pyridine derivatives are already being investigated as anticancer agents, future work could focus on designing selective inhibitors for specific cancer-related targets. bohrium.comaminer.org For example, the pyridine scaffold has been used to develop inhibitors of kinases like PI3K and ROS1, which are crucial in cancer cell signaling. colab.wsnih.gov
Neurodegenerative Diseases: Given the ability of some pyridine derivatives to cross the blood-brain barrier, they are attractive candidates for treating central nervous system (CNS) disorders. Research could explore their potential as inhibitors of enzymes or protein aggregation involved in diseases like Alzheimer's or Parkinson's. nih.gov
Infectious Diseases: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. nih.gov Pyridine derivatives have shown promise against various bacteria and fungi, and future studies could optimize the this compound structure to enhance its potency and spectrum of activity against resistant strains. nih.govnih.gov
A systematic exploration of different side chains and substitution patterns on the pyridine-ketone scaffold will be crucial for discovering compounds with high affinity and selectivity for these new biological targets.
Integration of Green Chemistry Principles into Synthesis and Application
The principles of green chemistry are becoming increasingly important in chemical research and manufacturing to minimize environmental impact. ijarsct.co.in Future research on this compound will heavily focus on integrating these principles throughout its lifecycle.
Key areas for improvement include:
Use of Greener Solvents and Reagents: Traditional syntheses often rely on hazardous organic solvents. Future methodologies will prioritize the use of environmentally friendly solvents like water, ethanol, or ionic liquids, or even solvent-free conditions. rasayanjournal.co.inresearchgate.netbenthamscience.com
Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.govmdpi.com
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. researchgate.net This minimizes the generation of by-products and waste.
Renewable Feedstocks: Research could explore the synthesis of pyridine-ketone precursors from renewable biomass sources rather than petroleum-based starting materials.
By adopting these green chemistry approaches, the synthesis and application of this compound can be made more sustainable and economically viable. ijarsct.co.in
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Utilize one-pot, multicomponent reactions to reduce intermediate purification steps and solvent waste. |
| Atom Economy | Design [3+3] or [2+2+1+1] cycloaddition strategies that incorporate most atoms from starting materials into the pyridine ring. |
| Less Hazardous Synthesis | Replace toxic reagents and solvents with greener alternatives like water or bio-solvents. |
| Energy Efficiency | Employ microwave or ultrasound irradiation to lower reaction temperatures and shorten reaction times. |
| Use of Catalysis | Develop reusable heterogeneous catalysts (e.g., zeolites) to replace stoichiometric reagents. |
Q & A
Basic: What synthetic routes are recommended for preparing 1-(Pyridin-3-yl)octan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or coupling reactions between pyridine derivatives and octanoyl precursors. Optimization strategies include:
- Reagent Selection : Use Lewis acids (e.g., AlCl₃) to catalyze acylation reactions under inert atmospheres to prevent oxidation or side reactions .
- Temperature Control : Maintain temperatures between 0–25°C to balance reaction rate and byproduct formation.
- Purity Monitoring : Employ High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track reaction progress and purity .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates while minimizing unwanted interactions.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Infrared (IR) Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and pyridinyl C-N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (MW: 205.3 g/mol) via molecular ion peaks .
- Cross-Validation : Combine datasets to resolve ambiguities (e.g., overlapping NMR signals).
Advanced: How can hydrogen bonding patterns in this compound be analyzed using graph set analysis, and what crystallographic implications arise?
Answer:
Hydrogen bonding networks can be analyzed via:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular packing and identify donor-acceptor distances. Use SHELXL for refinement .
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict stability and polymorphism .
- Implications : Strong N–H···O bonds may stabilize specific crystal forms, influencing solubility and bioavailability. For example, pyridinyl N atoms often act as hydrogen bond acceptors .
Advanced: What strategies resolve contradictions in crystallographic data during structure refinement of this compound using SHELXL?
Answer:
Common challenges and solutions include:
- Disordered Atoms : Apply restraints (e.g., SIMU/ISOR) to model thermal motion or positional disorder .
- Twinned Data : Use the TWIN command in SHELXL to deconvolute overlapping reflections .
- High-Resolution Data : Prioritize datasets with resolution <1.0 Å to improve electron density maps. Cross-validate with spectroscopic data to confirm bond lengths/angles .
Advanced: How can molecular docking studies be designed to investigate this compound’s interaction with enzymatic targets?
Answer:
Methodological steps include:
- Target Selection : Focus on enzymes with known pyridine-binding pockets (e.g., kinases or cytochrome P450s) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor simulations.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
- Pharmacophore Analysis : Map pyridinyl and carbonyl groups as critical interaction sites .
Advanced: How can discrepancies in NMR chemical shifts during derivative synthesis be resolved?
Answer:
Address contradictions via:
- Solvent Effects : Re-measure spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening.
- 2D NMR : Use HSQC and HMBC to assign overlapping signals and verify connectivity .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-(3,4,5-trihydroxyphenyl)octan-1-one) .
Advanced: What role does the pyridinyl moiety play in the photostability of this compound under UV exposure?
Answer:
- Mechanistic Insight : Pyridinyl groups can act as electron sinks, stabilizing excited states and reducing photodegradation.
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
